molecular formula C22H12BrN3O3S B2796995 6-bromo-2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide CAS No. 896679-53-1

6-bromo-2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide

Cat. No.: B2796995
CAS No.: 896679-53-1
M. Wt: 478.32
InChI Key: AFMZMUZBYIFVTJ-UHFFFAOYSA-N
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Description

6-bromo-2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide is a complex organic compound featuring a bromine atom, a thiazolo[5,4-b]pyridine group, and a chromene-3-carboxamide moiety[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-[{{{CITATION{{{2{Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1 ...](https://link.springer.com/article/10.1007/s10593-024-03289-0). This compound is part of a class of heterocyclic compounds known for their diverse biological and medicinal properties[{{{CITATION{{{_3{Thiazole: A Versatile Standalone Moiety Contributing to the ... - MDPI](https://www.mdpi.com/1420-3049/27/13/3994).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. Subsequent steps may include bromination to introduce the bromine atom and the formation of the chromene-3-carboxamide group through condensation reactions[_{{{CITATION{{{_4{Synthesis and Some Properties of 2-(Furan-2-yl)[1,3]thiazolo4,5-b ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the bromine atom to a more oxidized state.

  • Reduction: : Reduction of the chromene-3-carboxamide group.

  • Substitution: : Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromine can be converted to bromate (BrO₃⁻).

  • Reduction: : The chromene-3-carboxamide group can be reduced to a primary amine.

  • Substitution: : Various nucleophiles can replace the bromine atom, leading to a range of substituted derivatives.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the bromine atom and the thiazolo[5,4-b]pyridine group. Similar compounds include:

  • 6-bromo-2-oxo-N-(3-(thiazolo[4,5-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide

  • N-(6-bromo-thiazolo[4,5-b]pyridin-2-yl)benzamide

  • 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine derivatives

These compounds share similar structural motifs but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Biological Activity

6-bromo-2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a chromene core and a thiazolo[5,4-b]pyridine moiety, both of which are known for their diverse pharmacological properties.

Structural Characteristics

The compound can be described by its molecular formula C22H12BrN3O3SC_{22}H_{12}BrN_{3}O_{3}S and a molecular weight of 478.3 g/mol. The presence of the bromine atom and the thiazolo[5,4-b]pyridine group significantly influences its biological activity and reactivity.

PropertyValue
Molecular FormulaC22H12BrN3O3SC_{22}H_{12}BrN_{3}O_{3}S
Molecular Weight478.3 g/mol
Structural FeaturesBromine substitution, thiazolo and chromene rings

Antimicrobial Activity

Compounds with thiazole and chromene structures have been reported to exhibit significant antimicrobial properties. The specific activities of this compound include:

  • Inhibition of bacterial growth : Studies show that derivatives of thiazolo[5,4-b]pyridine exhibit antimicrobial activity against various pathogens, including both Gram-negative and Gram-positive bacteria. For instance, related compounds have demonstrated minimum inhibitory concentration (MIC) values that indicate their effectiveness against strains like E. coli and S. aureus .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that thiazole-containing compounds can inhibit cell proliferation in various cancer cell lines:

  • Cytotoxicity : In vitro studies have shown that related compounds possess cytotoxic effects on cancer cells such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). The structure–activity relationship (SAR) suggests that the presence of specific substituents on the thiazole ring enhances anticancer activity .
Compound NameIC50 (µg/mL)Notable Activity
Compound 91.61Antitumor activity
Compound 101.98Antitumor activity

Anti-inflammatory Effects

The thiazole moiety is recognized for its potential anti-inflammatory properties. Compounds similar to this compound have shown promise in reducing inflammation markers in preclinical models .

Although the exact mechanisms underlying the biological activities of this compound require further elucidation, several hypotheses include:

  • Inhibition of key enzymes : The compound may inhibit metalloproteinases or other enzymes involved in tumor invasion and metastasis.
  • Interference with cellular signaling : It may disrupt signaling pathways critical for cancer cell survival and proliferation.

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Anticancer Evaluation : A study demonstrated that brominated coumarin derivatives significantly inhibited tumor growth in vivo when administered to mice with xenografted tumors .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy against various bacterial strains, confirming the compound's potential as a therapeutic agent .

Properties

IUPAC Name

6-bromo-2-oxo-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12BrN3O3S/c23-14-6-7-18-13(9-14)11-16(22(28)29-18)19(27)25-15-4-1-3-12(10-15)20-26-17-5-2-8-24-21(17)30-20/h1-11H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMZMUZBYIFVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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